molecular formula C19H30O8S B14906212 2-(3-(4-(3-(Tosyloxy)propoxy)butoxy)propoxy)acetic acid

2-(3-(4-(3-(Tosyloxy)propoxy)butoxy)propoxy)acetic acid

Cat. No.: B14906212
M. Wt: 418.5 g/mol
InChI Key: SXLLNSHZVJIMPY-UHFFFAOYSA-N
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Description

2-(3-(4-(3-(Tosyloxy)propoxy)butoxy)propoxy)acetic acid is an organic compound with the molecular formula C19H30O8S and a molecular weight of 418.5 g/mol . This compound is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to a propoxy chain, which is further linked to a butoxy and propoxy chain, ending with an acetic acid group. The tosyl group is known for its role as a good leaving group in various organic reactions, making this compound valuable in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-(3-(Tosyloxy)propoxy)butoxy)propoxy)acetic acid typically involves multiple steps, starting from readily available starting materials. One common route involves the tosylation of a propoxy alcohol, followed by a series of etherification reactions to introduce the butoxy and propoxy chains.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-(3-(Tosyloxy)propoxy)butoxy)propoxy)acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include amides, ethers, or thioethers.

    Reduction Products: De-tosylated alcohols or hydrocarbons.

    Oxidation Products: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2-(3-(4-(3-(Tosyloxy)propoxy)butoxy)propoxy)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-(3-(4-(3-(Tosyloxy)propoxy)butoxy)propoxy)acetic acid largely depends on its role in specific reactions. The tosyl group acts as a leaving group, facilitating nucleophilic substitution reactions. The propoxy and butoxy chains provide flexibility and hydrophobicity, which can influence the compound’s interaction with molecular targets. The acetic acid group can participate in hydrogen bonding and ionic interactions, affecting the compound’s solubility and reactivity .

Comparison with Similar Compounds

Similar Compounds

    2-(3-(4-(3-(Methanesulfonyloxy)propoxy)butoxy)propoxy)acetic acid: Similar structure but with a methanesulfonyl group instead of a tosyl group.

    2-(3-(4-(3-(Benzenesulfonyloxy)propoxy)butoxy)propoxy)acetic acid: Similar structure but with a benzenesulfonyl group instead of a tosyl group.

Uniqueness

2-(3-(4-(3-(Tosyloxy)propoxy)butoxy)propoxy)acetic acid is unique due to the presence of the tosyl group, which is a better leaving group compared to methanesulfonyl and benzenesulfonyl groups. This makes it more reactive in nucleophilic substitution reactions, providing greater versatility in synthetic applications .

Properties

Molecular Formula

C19H30O8S

Molecular Weight

418.5 g/mol

IUPAC Name

2-[3-[4-[3-(4-methylphenyl)sulfonyloxypropoxy]butoxy]propoxy]acetic acid

InChI

InChI=1S/C19H30O8S/c1-17-6-8-18(9-7-17)28(22,23)27-15-5-13-25-11-3-2-10-24-12-4-14-26-16-19(20)21/h6-9H,2-5,10-16H2,1H3,(H,20,21)

InChI Key

SXLLNSHZVJIMPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCOCCCCOCCCOCC(=O)O

Origin of Product

United States

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